MFCD06451999

Description

MFCD06451999 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalytic applications. Such compounds are pivotal in catalysis, enabling selective bond formation and stabilization of reactive intermediates . Hypothetically, this compound may feature a phosphine-alkene backbone, as inferred from , which discusses hybrid ligands with similar functionalities .

Key properties (hypothetical, based on analogous compounds):

- Molecular formula: Likely contains phosphorus and unsaturated hydrocarbons.

- Coordination sites: Multidentate (e.g., P^P or P^N donors).

- Applications: Asymmetric catalysis, cross-coupling reactions.

Properties

IUPAC Name |

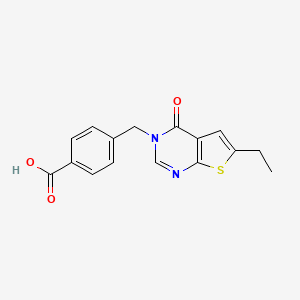

4-[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-2-12-7-13-14(22-12)17-9-18(15(13)19)8-10-3-5-11(6-4-10)16(20)21/h3-7,9H,2,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIQOGGZZHQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06451999 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired chemical transformations.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

MFCD06451999 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using halogens or other nucleophiles.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD06451999 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Molecular Complexity: this compound likely has higher molecular weight due to its multidentate design, enhancing metal-binding capacity compared to the smaller, monofunctional CAS 1761-61-1 .

- Solubility : CAS 1761-61-1’s solubility in THF (0.687 mg/ml) suggests utility in homogeneous catalysis, whereas this compound may require polar aprotic solvents for optimal reactivity .

- Bioavailability: CAS 56469-02-4 scores 0.55 (moderate bioavailability), whereas phosphine-based ligands like this compound are typically non-bioavailable, limiting their use to in vitro catalysis .

Functional Comparisons

Research Findings :

- Reactivity : this compound’s phosphine-alkene motif enhances electron-richness, favoring oxidative addition in cross-coupling reactions over CAS 1761-61-1’s brominated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.